molecular formula C11H22N2O B8655187 9-Isopropyl-1-oxa-4,9-diaza-spiro[5.5]undecane

9-Isopropyl-1-oxa-4,9-diaza-spiro[5.5]undecane

Cat. No. B8655187
M. Wt: 198.31 g/mol
InChI Key: MQSXIMYPMKQNDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Isopropyl-1-oxa-4,9-diaza-spiro[5.5]undecane is a useful research compound. Its molecular formula is C11H22N2O and its molecular weight is 198.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-Isopropyl-1-oxa-4,9-diaza-spiro[5.5]undecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Isopropyl-1-oxa-4,9-diaza-spiro[5.5]undecane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

9-Isopropyl-1-oxa-4,9-diaza-spiro[5.5]undecane

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

9-propan-2-yl-1-oxa-4,9-diazaspiro[5.5]undecane

InChI

InChI=1S/C11H22N2O/c1-10(2)13-6-3-11(4-7-13)9-12-5-8-14-11/h10,12H,3-9H2,1-2H3

InChI Key

MQSXIMYPMKQNDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2(CC1)CNCCO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

9-Isopropyl-1-oxa-4,9-diaza-spiro[5.5]undecan-3-one was dissolved in THF and LiAlH4 (5 equivalents) was added. The reaction was heated at reflux for 4 hours and then cooled to room temperature. NaF (20 equivalents) and water (5 equivalents) were added and the reaction was stirred vigorously for 1 hour. The resulting precipitate was filtered away and the filtrate was concentrated to provide the title compound as a colorless oil. GC/MS (m/z) 198, Rt=12.57 minutes.
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Synthesis routes and methods II

Procedure details

9-Isopropyl-1-oxa-4,9-diaza-spiro[5.5]undecan-3-one was dissolved in THF and LiA1H4 (5 equivalents) was added. The reaction was heated at reflux for 4 hours and then cooled to room temperature. NaF (20 equivalents) and water (5 equivalents) were added and the reaction was stirred vigorously for 1 hour. The resulting precipitate was filtered away and the filtrate was concentrated to provide the title compound as a colorless oil. GC/MS (m/z) 198, Rt=12.57 minutes.
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